Diethyl isophthalate
Description
Diethyl isophthalate (DEIP), chemically known as diethyl benzene-1,3-dicarboxylate (CAS 636-53-3), is an ester derivative of isophthalic acid (1,3-benzenedicarboxylic acid). It is a key intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry. For example, DEIP served as a critical precursor in Hoffmann-La Roche’s synthesis of the antiviral drug oseltamivir phosphate (Tamiflu™) . In polymer science, DEIP is utilized in the synthesis of aromatic-aliphatic polyesters, often compared to petroleum-based counterparts like diethyl terephthalate for developing bio-derived plastics . Its structure—two ethyl ester groups at the meta positions of the benzene ring—confers unique physicochemical properties, such as moderate polarity and thermal stability, making it suitable for high-performance materials.
Properties
IUPAC Name |
diethyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVWYWVLMFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027277 | |
| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |
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Molecular Weight |
222.24 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid (mp = 11.5 deg C); [ChemIDplus] | |
| Record name | Diethyl isophthalate | |
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Boiling Point |
302 °C @ 760 MM HG | |
| Record name | DIETHYL ISOPHTHALATE | |
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Solubility |
INSOL IN WATER | |
| Record name | DIETHYL ISOPHTHALATE | |
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Density |
1.1239 @ 17 °C/4 °C | |
| Record name | DIETHYL ISOPHTHALATE | |
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CAS No. |
636-53-3 | |
| Record name | 1,3-Diethyl 1,3-benzenedicarboxylate | |
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| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diethyl ester | |
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| Record name | DIETHYL ISOPHTHALATE | |
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Melting Point |
11.5 °C | |
| Record name | DIETHYL ISOPHTHALATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl isophthalate is typically synthesized through the esterification of isophthalic acid with ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
C8H4(COOH)2+2C2H5OH→C8H4(COOC2H5)2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where isophthalic acid and ethanol are continuously fed into the system. The reaction mixture is heated to maintain the reflux temperature, and the water formed during the reaction is removed to drive the equilibrium towards the formation of the ester. The product is then purified through distillation.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield isophthalic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, forming different esters of isophthalic acid.
Reduction: this compound can be reduced to form this compound alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Isophthalic acid and ethanol.
Transesterification: Various esters of isophthalic acid.
Reduction: this compound alcohols.
Scientific Research Applications
Diethyl isophthalate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Employed in studies related to the biodegradation of phthalates and their environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl isophthalate primarily involves its interaction with enzymes and other proteins in biological systems. It can undergo hydrolysis to release isophthalic acid, which can then participate in various metabolic pathways. The compound’s stability and low volatility make it an effective plasticizer, as it can integrate into polymer matrices and enhance their flexibility without easily evaporating.
Comparison with Similar Compounds
Structural Isomers: Phthalate and Terephthalate Derivatives
Diethyl isophthalate belongs to the phthalate ester family, which includes structural isomers differing in carboxylate group positions:
- Diethyl phthalate (DEP) : Ortho-substituted (1,2-benzenedicarboxylate).
- Diethyl terephthalate (DET) : Para-substituted (1,4-benzenedicarboxylate).
*R value reflects the distance between carboxylate groups, influencing enzyme interaction (e.g., inhibition of glutamic dehydrogenase) .
Key Findings :
- The meta configuration of DEIP results in a shorter R value (7.45 Å) compared to terephthalate (8.65 Å), enhancing its fit into enzyme active sites, as observed in glutamic dehydrogenase inhibition studies .
- DEP and DET lack inhibitory activity in such systems due to suboptimal R values or structural mismatches.
Esters of Isophthalic Acid: Dimethyl Isophthalate vs. This compound
Alkyl chain length in esters impacts solubility, reactivity, and applications:
Key Findings :
- DMI’s shorter methyl groups increase polarity, making it more suitable as a plasticizer. DEIP’s ethyl groups enhance hydrophobicity, favoring use in heat-resistant polyesters .
- In Saccharomyces cerevisiae, DMI disrupts nitrogen metabolism at lower concentrations compared to DEIP .
Enzyme Interactions:
- Phthalate/terephthalate : Require distinct enzymes (e.g., phthalate dioxygenase in Comamonas testosteroni), with gene operon structures differing significantly from DEIP’s degradation pathway .
Antimicrobial Properties:
- Isophthalic acid and phthalic acid (DEIP’s hydrolyzed forms) lack anti-candida activity unless complexed with phenanthroline, which enhances fungitoxicity .
Key Findings :
Biological Activity
Diethyl isophthalate (DEIP) is a chemical compound belonging to the phthalate family, primarily used in the production of plastics and as a plasticizer. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article explores the biological effects of DEIP, including its toxicity, metabolic pathways, and potential health implications based on diverse research findings.
Chemical Structure and Properties
This compound (CAS RN: 105-67-9) is an ester formed from isophthalic acid and ethanol. Its chemical structure can be represented as follows:
This structure contributes to its properties as a plasticizer, enhancing flexibility and durability in polymer products.
General Toxicity
Research indicates that DEIP exhibits low acute toxicity. In animal studies, high doses have resulted in adverse effects, but typical exposure levels in humans are considered safe. The toxicological profile highlights:
- Acute Effects : Minimal harmful effects observed at low doses; high doses can lead to weight loss and organ enlargement in animal models .
- Chronic Exposure : Long-term exposure may lead to reproductive toxicity, as evidenced by reduced litter sizes in exposed animals .
Genotoxicity
Studies examining the genotoxic potential of DEIP have yielded mixed results. While some reports suggest no significant mutagenic effects, others indicate potential for DNA damage under specific conditions. For instance, in vitro studies using bacterial assays have shown equivocal results regarding mutagenicity .
Metabolic Pathways
This compound undergoes hydrolysis to form diethyl phthalate (DEP), which has been extensively studied for its biological effects. The metabolic pathway includes:
- Absorption : Rapidly absorbed through the gastrointestinal tract and skin.
- Metabolism : Hydrolyzed to DEP, which can further metabolize into monoethyl phthalate (MEP).
- Excretion : Primarily excreted via urine; minimal accumulation in tissues observed .
Study 1: Yeast Model for Toxicity Assessment
A study utilized Saccharomyces cerevisiae to investigate the effects of DEP (a metabolite of DEIP) on nitrogen metabolism, revealing that DEP inhibits yeast growth by disrupting nitrogen homeostasis. The addition of amino acids mitigated this toxicity, indicating a potential protective mechanism against DEP-induced growth inhibition .
| Treatment Condition | Growth Inhibition (%) |
|---|---|
| Control | 0 |
| DEP (3.125 mM) | 100 |
| DEP + Amino Acids | 30 |
Study 2: Environmental Impact
The environmental behavior of DEIP was assessed through modeling studies, indicating significant distribution in soil and water but minimal air presence. This distribution pattern raises concerns about potential ecological impacts, particularly in aquatic environments where it may affect microbial communities .
Health Implications
The health implications of DEIP exposure are still being elucidated. Current findings suggest that while acute exposure poses low risk, chronic exposure could lead to reproductive issues and developmental concerns in offspring due to its endocrine-disrupting properties .
Q & A
Q. What established laboratory methods are used to synthesize diethyl isophthalate, and how are reaction products purified?
this compound is synthesized via thermal reactions involving precursors like 3-carboethoxy-2-pyrone and ethyl propiolate in xylene under reflux conditions. Post-reaction, vacuum distillation is employed to isolate the product, with purity confirmed via NMR and gas-liquid chromatography (GLC) comparisons to authentic samples .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) and GLC are standard for structural validation. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., ester carbonyl stretches), while X-ray crystallography resolves molecular geometry in crystalline derivatives .
Q. How can researchers safely handle this compound in laboratory settings?
Follow protocols for phthalate derivatives: use fume hoods to minimize aerosol inhalation, store in tightly sealed containers, and employ non-reactive absorbents (e.g., diatomaceous earth) for spill containment. Safety data sheets (SDS) for analogous compounds, like dimethyl phthalate, provide additional guidance .
Advanced Research Questions
Q. How can discrepancies in reaction yields during this compound synthesis be systematically investigated?
Design experiments to test variables such as catalyst type, solvent polarity, and reaction temperature. Use statistical tools like Design of Experiments (DoE) to identify interactions between variables. For example, reports a 50% yield under specific conditions; deviations may arise from byproduct formation (e.g., diethyl phthalate), necessitating GC-MS analysis to track side reactions .
Q. What methodologies are employed to study the anaerobic microbial degradation pathways of this compound?
Proteomic analysis of bacteria like Syntrophorhabdus aromaticivorans reveals enzymes involved in degradation, such as isophthalate:CoA ligase (IPCL) and UbiD-like decarboxylases. In vitro assays using cell-free extracts can validate enzyme activity, while phylogenetic studies identify conserved metabolic pathways across microbial communities .
Q. How can hydrogen bonding and supramolecular interactions in this compound derivatives be quantitatively analyzed?
X-ray crystallography provides bond angles (e.g., Caryl—O—Caryl = 116.74°) and torsion angles between aromatic planes. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C—H···O bonds), with 2D fingerprint plots differentiating contact types (e.g., H-bonding vs. van der Waals) .
Q. What are the critical data gaps in assessing the environmental and toxicological risks of this compound?
Current gaps include long-term ecotoxicity data and human exposure pathways. Prioritize studies on bioaccumulation in aquatic systems and degradation intermediates’ toxicity. Cumulative risk assessments, as highlighted in , should integrate phthalate mixtures’ synergistic effects .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., variable catalytic efficiency), cross-validate using orthogonal techniques (e.g., HPLC vs. GLC) and replicate under controlled conditions.
- Experimental Design : For degradation studies, include negative controls (e.g., heat-inactivated enzymes) and quantify metabolites via LC-MS/MS.
- Structural Predictions : Combine computational tools (e.g., density functional theory) with crystallographic data to model reaction intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
